molecular formula C21H19ClN2OS B2470571 3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223893-34-2

3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B2470571
CAS RN: 1223893-34-2
M. Wt: 382.91
InChI Key: CKXNDLXDGNUYFZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, also known as CPMDT, is a novel compound with potential applications in the field of medicinal chemistry. This compound belongs to the spirocyclic family of compounds and possesses a unique structure that makes it an interesting target for synthesis and research.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of various thiazole, thiazolidine, and isoxazole derivatives, highlighting the compound's versatile role in the development of new chemical entities with potential biological activities. For instance, studies have reported on the synthesis of substituted 2-amino-4-(4-chlorophenyl) thiazole derivatives, showcasing their anti-inflammatory and analgesic activities, indicative of the compound's utility in medicinal chemistry (Attimarad & Bagavant, 1999). Another study focused on the design and synthesis of novel isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones and their analogs, demonstrating significant biological activity against standard strains, highlighting the compound's potential in antibacterial and antifungal applications (Rajanarendar et al., 2010).

Biological Activities and Applications

The research on derivatives of 3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has also extended into exploring their potential biological activities. For instance, studies on the synthesis of formazans from Mannich base derivatives have evaluated their antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Sah et al., 2014). Similarly, research on spirothiazolidines analogs has highlighted their significant anticancer and antidiabetic activities, offering insights into the compound's therapeutic potential (Flefel et al., 2019).

Chemical Reactivity and Structural Analysis

Further studies have delved into the compound's chemical reactivity and structural characteristics, offering valuable insights into its chemical behavior and potential applications in synthetic chemistry. For example, research on 2-methylthio-imidazolins highlighted the tautomeric forms of these compounds in solid state and solution, providing a deeper understanding of their chemical properties (Enchev et al., 2017). Another study focused on the synthesis and characterization of N-(3,4-dichlorophenyl)-N′-(2,3 and 4-methylbenzoyl)thiourea derivatives, contributing to the structural analysis and understanding of similar compounds (Yusof et al., 2010).

properties

IUPAC Name

[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2OS/c1-14-4-6-16(7-5-14)19(25)24-20(26)18(15-8-10-17(22)11-9-15)23-21(24)12-2-3-13-21/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXNDLXDGNUYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

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